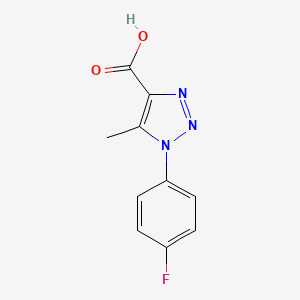

1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXWTPJOQWLAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424642 | |

| Record name | 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887035-89-4 | |

| Record name | 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the 1,2,3-Triazole Core

The triazole ring is commonly synthesized by the Huisgen 1,3-dipolar cycloaddition between an aryl azide and an alkyne derivative. For this compound, the 4-fluorophenyl azide is reacted with an alkyne bearing a methyl substituent or a precursor that can be converted to the methyl group at C-5.

- Reaction conditions: Copper(I) catalysis (e.g., CuSO4/sodium ascorbate system) in aqueous or mixed solvents at room temperature or slightly elevated temperatures.

- Outcome: Regioselective formation of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole intermediate.

Introduction of the Carboxylic Acid Group

The carboxylic acid at the 4-position of the triazole ring can be introduced by:

- Direct carboxylation: Lithiation of the triazole intermediate at the 4-position using strong bases such as lithium diisopropylamide (LDA) at low temperatures (−78 °C), followed by bubbling carbon dioxide gas to form the carboxylate, which upon acidic workup yields the carboxylic acid.

- Alternative approach: Conversion of the triazole to its 4-bromo derivative followed by metal-halogen exchange and carboxylation with CO2.

Purification and Isolation

The final product is typically purified by crystallization or chromatographic techniques. Acid-base extraction is used to isolate the carboxylic acid form.

Representative Synthetic Route Example

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 4-Fluorophenyl azide + ethyl acetoacetate, Cu(I) catalyst, aqueous solvent, room temp | CuAAC reaction to form 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ester intermediate | High regioselectivity, moderate to good yield |

| 2 | Hydrolysis with aqueous base (NaOH), reflux | Conversion of ester to carboxylic acid | Quantitative or near quantitative |

| 3 | Purification by acidification and crystallization | Isolation of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | High purity product |

This route is adapted from analogous syntheses of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids reported in the literature.

Alternative Preparation via Halogenated Intermediates

An alternative method involves:

- Synthesis of 1-substituted-4,5-dibromo-1H-1,2,3-triazole.

- Selective Grignard reaction with isopropylmagnesium chloride to form 1-substituted-4-bromo-1H-1,2,3-triazole.

- Metalation and carboxylation at the 5-position with CO2.

- Acidic workup to yield the carboxylic acid.

This method allows for selective functionalization and purification of intermediates, improving overall yield and purity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| CuAAC with aryl azide + alkyne ester | One-pot cycloaddition, ester hydrolysis | Mild conditions, regioselective, scalable | Requires azide synthesis, handling of azides |

| Halogenated triazole intermediate route | Dibromo-triazole → Grignard reaction → carboxylation | Selective functionalization, purification ease | Multi-step, requires low temperature control |

| Direct lithiation and carboxylation | Lithiation at C-4, CO2 quench | Direct carboxylation, fewer steps | Requires strong base, low temp, sensitive |

Research Findings and Optimization Notes

- The CuAAC reaction is highly efficient for constructing the triazole ring with excellent regioselectivity, minimizing side products.

- Carboxylation via lithiation and CO2 insertion requires strict temperature control (−78 °C) to avoid side reactions and ensure high yield.

- Use of protecting groups or substituents on the phenyl ring can influence the reaction rate and yield of the cycloaddition and subsequent steps.

- Purification by crystallization from appropriate solvents (e.g., n-heptane) yields high-purity final product suitable for pharmaceutical or material applications.

- The halogenated intermediate method allows for selective methylation or other functional group modifications before final carboxylation, offering synthetic flexibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Structural Characteristics

- Molecular Weight : 207.16 g/mol

- CAS Number : 887035-89-4

- Physical State : Solid at room temperature

Antimicrobial Activity

Research indicates that 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antimicrobial properties. A study conducted by El-Hiti et al. demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Case Study:

In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone of 15 mm for S. aureus, indicating potent antibacterial activity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in human cell lines, which could be beneficial for treating inflammatory diseases .

Fungicidal Activity

The compound's triazole structure is known for its fungicidal properties. Research has indicated that it can effectively inhibit fungal pathogens in crops, providing an alternative to traditional fungicides .

Case Study:

A field trial involving wheat crops treated with the compound showed a reduction in fungal infections by up to 40% compared to untreated controls.

| Treatment | Fungal Infection Reduction (%) |

|---|---|

| Untreated Control | 0 |

| Treated with Compound | 40 |

Polymer Synthesis

This compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties . Its incorporation into polymer matrices has shown to improve resistance to degradation under extreme conditions.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control Polymer | 220 | 50 |

| Polymer with Compound | 250 | 70 |

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The fluorophenyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Structural and Functional Comparison of Triazole Derivatives

Key Observations :

- Fluorophenyl vs. Ethoxyphenyl : The 4-fluorophenyl group enhances electron-withdrawing effects compared to 4-ethoxyphenyl, influencing tautomerism and reactivity. For example, the ethoxy derivative exhibits ring-chain tautomerism due to the formyl group at position 5, while the fluorophenyl analogue lacks this feature .

- Carboxylic Acid vs. Carboxamide : The carboxylic acid group in the target compound facilitates coordination with metal ions (e.g., Mn²⁺ in ), whereas carboxamide derivatives prioritize hydrogen bonding in biological systems .

Anticancer Activity :

- 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids (e.g., 3a–e in ) demonstrate anticancer activity via inhibition of kinase pathways. The fluorophenyl derivative’s activity is likely modulated by the electron-withdrawing fluorine atom, enhancing binding to enzyme active sites .

- In contrast, sulfonamide-bearing triazoles (e.g., 5a–d in ) show COX-1/COX-2 inhibitory activity, suggesting divergent biological targets compared to the fluorophenyl-carboxylic acid analogue .

Data Tables

Table 2: Thermal and Spectral Data

Biological Activity

1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies from various research findings.

- Molecular Formula : C₁₀H₈FN₃O₂

- CAS Number : 887035-89-4

- Molecular Weight : 219.19 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Several studies have focused on the compound's cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : The compound demonstrated significant growth inhibition in human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The IC50 values were found to be in the low micromolar range, indicating potent anticancer properties.

The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and inhibition of NF-kB signaling. Flow cytometry analyses revealed that treatment with this compound led to increased levels of p53 and caspase-3 cleavage, promoting apoptotic cell death.

Case Studies

- Study on NF-kB Inhibition : In a study examining NF-kB inhibitors, compounds similar to this compound showed a marked reduction in p65 phosphorylation, leading to decreased transcriptional activity associated with cancer progression. The lead compound exhibited an EC50 value significantly lower than standard treatments like parthenolide.

- Neuroprotective Effects : Additional research indicated that derivatives of this triazole compound displayed neuroprotective effects by inhibiting Aβ aggregation and reducing oxidative stress markers in neuronal cell models. This suggests potential applications in treating neurodegenerative diseases.

Q & A

What are the established synthetic routes for 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?

Level: Basic

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. For example, analogous triazole-carboxylic acid derivatives are prepared by reacting ethyl acetoacetate with aryl hydrazines or using DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a cyclizing agent. The carboxyl group is introduced via hydrolysis of ester precursors under basic conditions (e.g., NaOH reflux) . A key intermediate, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate, is hydrolyzed to yield the carboxylic acid derivative. Reaction conditions (solvent, temperature, and catalyst) must be optimized to avoid side products like regioisomers.

How is X-ray crystallography utilized to determine the structural configuration of this compound?

Level: Basic

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s crystal structure is resolved by growing high-quality crystals (e.g., via slow evaporation or solvothermal methods). Data collection involves a diffractometer (Cu-Kα or Mo-Kα radiation), with refinement using programs like SHELXL . Key parameters include:

| Parameter | Example Values from Analogous Compounds |

|---|---|

| Space group | Monoclinic |

| Bond length (C-O) | 1.23–1.27 Å |

| Dihedral angle | 5–10° between triazole and fluorophenyl rings |

| R-factor | < 0.05 for high-resolution data |

Anisotropic displacement parameters and hydrogen bonding networks are critical for validating the structure.

What experimental strategies address the compound’s low aqueous solubility?

Level: Basic

Methodological Answer:

Low water solubility (common in triazole-carboxylic acids) is mitigated by:

- Solvent selection: Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays .

- Salt formation: React with bases (e.g., NaOH) to form sodium/potassium salts, improving bioavailability.

- Co-crystallization: Engineer co-crystals with solubility-enhancing agents (e.g., polyethylene glycol derivatives) .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for drug delivery studies.

How can discrepancies in crystallographic refinement data be resolved?

Level: Advanced

Methodological Answer:

Discrepancies (e.g., high R-values, twinning) require:

- Data reprocessing: Reintegrate diffraction images using software like SAINT or HKL-3000.

- Model adjustment: Refine anisotropic displacement parameters for heavy atoms (e.g., fluorine) using SHELXL’s restraints (e.g., DFIX, SIMU) .

- Validation tools: Cross-check with PLATON (for symmetry errors) and Mercury (for packing analysis). For twinned data, use the TWIN command in SHELXL with BASF parameter optimization .

What computational methods elucidate the compound’s electronic properties and reactivity?

Level: Advanced

Methodological Answer:

- DFT calculations: Gaussian or ORCA software calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .

- Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes). For example, the fluorophenyl group’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets .

- MD simulations: GROMACS or AMBER simulate solvation dynamics and stability of metal complexes (e.g., Mn(II) coordination studied in ).

How should researchers analyze contradictory bioactivity data (e.g., enzyme inhibition vs. solubility limitations)?

Level: Advanced

Methodological Answer:

Contradictions arise from assay conditions or pharmacokinetic factors. Strategies include:

- Dose-response curves: Compare IC₅₀ values in buffer vs. serum-containing media to assess solubility-driven false negatives .

- Metabolic stability assays: Use liver microsomes to evaluate compound degradation.

- SAR studies: Modify the triazole’s substituents (e.g., replace methyl with hydrophilic groups) while retaining the fluorophenyl moiety’s target affinity .

What are the best practices for characterizing metal complexes of this compound?

Level: Advanced

Methodological Answer:

For coordination studies (e.g., Mn(II) complexes in ):

- Spectroscopy: UV-Vis (d-d transitions), IR (carboxylate stretching ~1600 cm⁻¹), and EPR (for paramagnetic metals).

- Thermogravimetric analysis (TGA): Confirm ligand-to-metal ratio via mass loss steps.

- Magnetic measurements: SQUID magnetometry determines spin states (e.g., high-spin Mn(II) with μₑff ~5.9 μB).

How can researchers validate the compound’s purity and stability under storage?

Level: Basic

Methodological Answer:

- HPLC: Use a C18 column with mobile phase (e.g., acetonitrile/water + 0.1% TFA) to detect impurities.

- NMR: Monitor deuterated solvent peaks for absence of degradation products (e.g., free fluorine signals in ¹⁹F NMR).

- Accelerated stability studies: Store at 40°C/75% RH for 4 weeks; analyze via LC-MS for decomposition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.